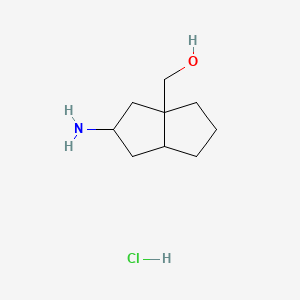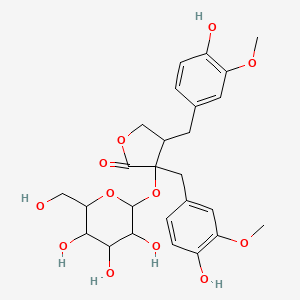![molecular formula C12H14N4 B12309003 1-tert-butyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B12309003.png)
1-tert-butyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-butyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is a heterocyclic compound belonging to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
The synthesis of 1-tert-butyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile typically involves the reaction of a preformed pyrazole with a pyridine derivative. One common method includes the refluxing of a mixture of pyrazole and a 1,3-dicarbonyl compound in 1,4-dioxane, followed by the addition of phosphorus oxychloride . This method, however, often results in low yields. Another approach involves the reaction of aminopyrazoles with 1,2-diketones in refluxing acetic acid, which tends to produce higher yields .
Chemical Reactions Analysis
1-tert-butyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound can be synthesized using reagents like sodium iodide in acetone. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
1-tert-butyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 1-tert-butyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit protein kinases, which play a crucial role in cell signaling pathways .
Comparison with Similar Compounds
1-tert-butyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile can be compared with other pyrazolopyridine derivatives, such as:
1-tert-butyl-3-(3-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: This compound has a similar fused ring system but differs in its substitution pattern and biological activity.
3-[(4-amino-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)methyl]phenol: Another related compound with distinct chemical properties and applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.
Properties
Molecular Formula |
C12H14N4 |
|---|---|
Molecular Weight |
214.27 g/mol |
IUPAC Name |
1-tert-butyl-3-methylpyrazolo[3,4-b]pyridine-5-carbonitrile |
InChI |
InChI=1S/C12H14N4/c1-8-10-5-9(6-13)7-14-11(10)16(15-8)12(2,3)4/h5,7H,1-4H3 |
InChI Key |
LUZWXSVDPBUPFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=N2)C#N)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-cyano-N-[dimethyl(oxo)-lambda6-sulfanylidene]methanimidamide](/img/structure/B12308934.png)
![Tert-butyl 2-[(4-hydroxypyrrolidin-3-yl)(methyl)amino]acetate](/img/structure/B12308942.png)
![3-(Tert-butoxy)-7-oxaspiro[3.5]nonan-1-ol](/img/structure/B12308970.png)
![2-[3-(3,5-Dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrobenzofuran-5-yl]-5,7-dihydroxy-8-(3-methylbut-2-enyl)chroman-4-one](/img/structure/B12308972.png)
![[1-Methyl-4-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]pyrrolidin-2-yl]methanol](/img/structure/B12308988.png)

![2,15-Dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylic acid](/img/structure/B12308990.png)
![azane;(2S,3S,4S,5R,6R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12308996.png)
![N,3-bis(2-amino-2-oxoethyl)-9-benzyl-21,24-dibutyl-18-(3-carbamimidamidopropyl)-30-(hydroxymethyl)-42-(1H-imidazol-4-ylmethyl)-27,33-bis(1H-indol-3-ylmethyl)-6,7,22,25,37-pentamethyl-39-(2-methylpropyl)-2,5,8,11,17,20,23,26,29,32,35,38,41,44-tetradecaoxo-13-thia-1,4,7,10,16,19,22,25,28,31,34,37,40,43-tetradecazabicyclo[43.3.0]octatetracontane-15-carboxamide](/img/structure/B12309002.png)
![1,2-Cyclohexanediol, 3-[bis(phenylmethyl)amino]-, (1R,2S,3S)-rel-](/img/structure/B12309007.png)

![Ethyl 6-[(chlorosulfonyl)methyl]oxane-2-carboxylate, trans](/img/structure/B12309015.png)

